![molecular formula C16H25I B13437153 1-(2-Iodoethyl)-2-octylbenzene](/img/structure/B13437153.png)
1-(2-Iodoethyl)-2-octylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Iodoethyl)-2-octylbenzene is an organic compound with the molecular formula C16H25I It is a derivative of benzene, where an iodoethyl group and an octyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Iodoethyl)-2-octylbenzene can be synthesized through a multi-step process. One common method involves the reaction of 2-octylbenzene with iodine and ethylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the production rate and reduce costs. The final product is usually purified through distillation or recrystallization to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(2-Iodoethyl)-2-octylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the iodo group can yield the corresponding ethyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in a polar solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 1-(2-hydroxyethyl)-2-octylbenzene or 1-(2-aminoethyl)-2-octylbenzene.
Oxidation: Formation of 1-(2-oxoethyl)-2-octylbenzene.
Reduction: Formation of 1-(2-ethyl)-2-octylbenzene.
Scientific Research Applications
1-(2-Iodoethyl)-2-octylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Iodoethyl)-2-octylbenzene involves its interaction with specific molecular targets. The iodoethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate in the formation of more complex structures .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Iodoethyl)-4-octylbenzene
- 1-(2-Iodoethyl)-2-methylbenzene
- 1-(2-Iodoethyl)-2-ethylbenzene
Uniqueness
1-(2-Iodoethyl)-2-octylbenzene is unique due to the specific positioning of the iodoethyl and octyl groups on the benzene ring. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the long octyl chain also influences its solubility and interaction with other molecules .
Biological Activity
1-(2-Iodoethyl)-2-octylbenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.
- Molecular Formula : C16H25I
- Molecular Weight : 368.18 g/mol
- CAS Number : 162358-07-8
Overview of Biological Activity
The biological activity of this compound primarily revolves around its antimicrobial and cytotoxic properties. The presence of the iodine atom enhances its interaction with biological macromolecules, which is crucial for its efficacy.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antibacterial and antifungal properties.
- Antibacterial Studies : In laboratory evaluations, this compound demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest its potential for therapeutic applications.
- Antifungal Studies : The compound also showed antifungal activity against Candida albicans, indicating broad-spectrum antimicrobial potential.
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
This compound | 32 | Antibacterial |
This compound | 64 | Antifungal |
Control (Penicillin) | 8 | Antibacterial |
Control (Fluconazole) | 16 | Antifungal |
The mechanisms underlying these activities include:
- Disruption of Membrane Integrity : The lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : The iodo group may interact with key enzymes in microbial metabolism, inhibiting their function.
Case Studies on Antimicrobial Efficacy
In a controlled study involving various iodinated aromatic compounds, including this compound, researchers evaluated their antimicrobial efficacy. The results indicated not only inhibition of bacterial growth but also synergistic effects when combined with conventional antibiotics. This suggests the compound's potential as an adjuvant in antibiotic therapies.
Investigation into Cytotoxic Effects
Another significant area of research involves the cytotoxic effects of this compound on human cell lines. Studies have shown that:
- Selective Toxicity : The compound exhibited selective toxicity towards cancerous cells while showing minimal effects on normal cells at lower concentrations. This selectivity highlights its potential for development as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Substitution Reactions : The iodine atom can participate in these reactions, facilitating the formation of new chemical bonds.
- Interaction with Biological Molecules : Its structure allows it to affect various biochemical pathways and cellular processes.
Properties
Molecular Formula |
C16H25I |
---|---|
Molecular Weight |
344.27 g/mol |
IUPAC Name |
1-(2-iodoethyl)-2-octylbenzene |
InChI |
InChI=1S/C16H25I/c1-2-3-4-5-6-7-10-15-11-8-9-12-16(15)13-14-17/h8-9,11-12H,2-7,10,13-14H2,1H3 |
InChI Key |
NPDRLLWEFBDWJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=CC=C1CCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.